The synthesis of basmisanil involves several key steps, beginning with the preparation of specific intermediates. The final synthesis step typically entails coupling these intermediates to form the complete molecular structure.
Basmisanil has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.
Basmisanil exhibits a high binding affinity for GABA A alpha-5 receptors, with a dissociation constant (K) around 5 nM. This high selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Basmisanil participates in various chemical reactions that can modify its structure and properties.
The reactions lead to various derivatives that can be analyzed for their pharmacological properties, contributing to the understanding of structure-activity relationships in GABA A receptor modulation.
Basmisanil functions primarily as an inverse agonist at GABA A alpha-5 receptors.
The compound modulates GABAergic transmission by decreasing inhibitory signaling through these receptors. This action is thought to restore excitatory/inhibitory balance in neural circuits, which may be beneficial in cognitive enhancement therapies .
Basmisanil exhibits distinct physical and chemical properties that influence its behavior in biological systems.
In vivo studies have shown dose-dependent receptor occupancy correlating with plasma concentrations of basmisanil, indicating effective engagement at therapeutic doses .
Basmisanil has been investigated for various scientific applications, particularly in the context of cognitive disorders.
Basmisanil (development codes RG1662, RO5186582) is a highly selective negative allosteric modulator (NAM) targeting gamma-aminobutyric acid type A receptors containing the alpha 5 subunit (Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit). This receptor subtype is distinguished by its extrasynaptic localization and role in mediating tonic inhibition within the hippocampus and cortical regions. Basmisanil exerts its effects by binding to the benzodiazepine site situated at the extracellular interface between the alpha 5 subunit principal face and the gamma 2 subunit complementary face. This interaction induces a conformational change that reduces the receptor’s sensitivity to endogenous gamma-aminobutyric acid, thereby diminishing chloride ion flux and neuronal hyperpolarization. The functional consequence is a disinhibition of neuronal networks, particularly in brain regions governing learning and memory. Basmisanil’s therapeutic potential arises from this ability to selectively attenuate excessive tonic inhibition linked to cognitive deficits in neurodevelopmental and psychiatric disorders [1] [5] [7].
High-resolution structural studies using cryogenic electron microscopy (cryo-EM) have elucidated the molecular basis of Basmisanil's selectivity for the alpha 5 subunit. Basmisanil occupies the classical benzodiazepine binding pocket at the alpha 5/gamma 2 subunit interface. Its selectivity stems from interactions with unique residues within loop regions (particularly loop C, F, and the N-terminal segment) of the alpha 5 subunit extracellular domain. A critical structural determinant is the interaction between the sulfonamide moiety of Basmisanil and histidine 105 (located in loop F) of the human alpha 5 subunit. This histidine residue is replaced by an arginine in the alpha 1 subunit, a serine in the alpha 2 subunit, and a glycine in the alpha 3 subunit. The steric and electrostatic incompatibility introduced by these divergent residues in non-alpha 5 subunits significantly hinders high-affinity Basmisanil binding. Furthermore, molecular docking studies suggest that the fluorinated biphenyl group of Basmisanil engages in hydrophobic interactions with alpha 5-specific residues (e.g., alanine 81 and threonine 84) within the binding pocket, further contributing to subtype discrimination. This precise complementarity between Basmisanil and the alpha 5 binding pocket underpins its exceptional pharmacological profile [3] [8] [9].
Table 1: Key Residues Governing Basmisanil Selectivity at the Alpha 5/Gamma 2 Interface
Gamma-Aminobutyric Acid Type A Receptor Subunit | Loop F Residue (Position Equivalent to Alpha 5 His105) | Impact on Basmisanil Binding |
---|---|---|
Alpha 5 | Histidine | High-affinity interaction |
Alpha 1 | Arginine | Steric/charge hindrance |
Alpha 2 | Serine | Loss of key interaction |
Alpha 3 | Glycine | Loss of stabilizing interaction |
Basmisanil exhibits high-affinity binding to recombinant human Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit receptors, characterized by an equilibrium dissociation constant (Ki) of 5 nanomolar. Functional assays measuring inhibition of gamma-aminobutyric acid-induced chloride currents yield a half-maximal inhibitory concentration (IC50) value of 8 nanomolar. Kinetic analyses reveal that Basmisanil binds rapidly to the Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit benzodiazepine site but dissociates relatively slowly, contributing to its sustained pharmacodynamic effects. Thermodynamic profiling, inferred from binding studies conducted at different temperatures, suggests that Basmisanil binding is primarily entropy-driven. This indicates a dominant role for hydrophobic interactions and conformational changes (e.g., desolvation of the binding pocket) over specific hydrogen bonding or electrostatic forces in stabilizing the drug-receptor complex. The relatively slow dissociation kinetics and entropic driving force are consistent with a significant conformational rearrangement within the receptor upon Basmisanil binding, effectively stabilizing the low-efficacy state resistant to gamma-aminobutyric acid activation [1] [4] [6].
Table 2: Kinetic and Thermodynamic Parameters of Basmisanil Binding
Parameter | Value (Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit) | Interpretation |
---|---|---|
Equilibrium Dissociation Constant (Ki) | 5 nanomolar | Very high binding affinity |
Functional IC50 | 8 nanomolar | Potent negative modulation |
Association Rate (kon) | Rapid (precise value not reported) | Efficient binding to the receptor |
Dissociation Rate (koff) | Relatively Slow | Contributes to sustained receptor occupancy and effect |
Primary Thermodynamic Driving Force | Entropy (ΔS > 0) | Hydrophobic interactions and conformational changes dominate binding stabilization |
Basmisanil demonstrates remarkable functional selectivity for Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit receptors over receptors containing alpha 1, alpha 2, or alpha 3 subunits. Radioligand binding assays confirm significantly lower affinity for non-alpha 5 subtypes: Ki values are 1031 nanomolar for alpha 1 (approximately 206-fold lower affinity vs. alpha 5), 458 nanomolar for alpha 2 (approximately 92-fold lower), and 510 nanomolar for alpha 3 (approximately 102-fold lower). This binding selectivity translates directly into functional selectivity. Electrophysiological studies show that Basmisanil potently inhibits gamma-aminobutyric acid-induced currents mediated by recombinant Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit receptors but exhibits minimal or negligible effects on currents mediated by alpha 1, alpha 2, or alpha 3 subunit-containing receptors, even at micromolar concentrations. This selectivity profile is critical for its therapeutic window, as it avoids the anxiogenic and proconvulsant effects typically associated with non-selective gamma-aminobutyric acid type A receptor negative allosteric modulators, which are largely mediated through alpha 1, alpha 2, and alpha 3 subunits. It is noteworthy that while Basmisanil's binding affinity for Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit is exceptionally high, its functional potency for inhibiting the tonic conductance generated by native Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit receptors in hippocampal neurons (IC50 ≈ 127 nanomolar) appears lower than that of some other Gamma-Aminobutyric Acid Type A Receptor Alpha 5 Subunit NAMs (e.g., MRK-016, Ono-160, L-655,708, alpha5IA; IC50 range 0.4–0.8 nanomolar), despite their lower binding affinities. This discrepancy highlights the complexity of translating recombinant receptor data to native neuronal systems, where receptor localization, phosphorylation state, and proteomic environment can influence modulator efficacy [1] [4] [7].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2